3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-phenylmethoxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)13-7-4-8-14(9-13)22-17(24)15-10-16(23-26-15)25-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJOCBDNYXNJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group, potentially leading to ring-opening or amine derivatives.
Substitution: The trifluoromethyl group and benzyloxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) are often employed.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives or ring-opened products.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide is C16H14F3N2O3, with a molecular weight of approximately 348.29 g/mol. The compound features a benzyloxy group and a trifluoromethyl-substituted phenyl ring, which are significant for its biological activity.
Therapeutic Applications
-
Anticancer Activity
- Research has indicated that isoxazole derivatives exhibit promising anticancer properties. Specifically, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Inhibition of Heat Shock Proteins
-
Anti-inflammatory Properties
- The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research into similar compounds has shown that they can modulate inflammatory pathways, potentially providing relief in conditions like rheumatoid arthritis or other autoimmune disorders .
- Antimicrobial Activity
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that an isoxazole derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value indicating potent activity. The research highlighted the compound's ability to induce apoptosis through the mitochondrial pathway, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Anti-inflammatory Activity
In another investigation, researchers evaluated the anti-inflammatory effects of various isoxazole compounds, including those structurally similar to this compound. Results indicated a marked reduction in pro-inflammatory cytokines in vitro, supporting the compound's therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group may enhance binding affinity to certain molecular targets, while the benzyloxy group could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Isoxazole carboxamides are structurally diverse, with variations in substituents impacting physicochemical and biological properties. Below is a comparison with key analogs:
Notes:
- *Calculated molecular weight for the target compound based on structural similarity.
- The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to phenyl or methyl substituents in analogs .
Physicochemical Properties
- Lipophilicity : The benzyloxy group elevates logP compared to analogs with smaller substituents (e.g., methyl or carboxy groups). This may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C16H14F3N3O2
- Molecular Weight : 353.29 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group is notable for its influence on biological activity, particularly in enhancing lipophilicity and metabolic stability.
Anticancer Properties
Research has indicated that isoxazole derivatives exhibit promising anticancer activities. Notably, studies have shown that certain isoxazole compounds can induce apoptosis in cancer cell lines. For instance, a related study on trisubstituted isoxazoles demonstrated cytotoxic effects against human promyelocytic leukemia cell lines with IC50 values ranging from 86 to 755 μM . The mechanism involved modulation of apoptosis-related proteins such as Bcl-2 and p21^WAF-1, suggesting that these compounds can influence cell cycle regulation and promote cancer cell death.
Antiviral Activity
Isoxazole derivatives have also been explored for their antiviral properties. A study focusing on similar compounds found that they could inhibit viral entry into host cells, with lead compounds demonstrating IC50 values as low as 2.5 μM against filoviruses . The mechanism of action typically involves interference with viral glycoprotein interactions necessary for cellular entry.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Range (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Isoxazole (3), Isoxazole (6) | 86 - 755 | Apoptosis induction, cell cycle arrest |
| Antiviral | Compound 8a | 2.5 - 30 | Inhibition of viral entry |
Case Study 1: Anticancer Activity
In a study evaluating the effects of various isoxazole derivatives on HL-60 leukemia cells, it was found that compound (3) significantly reduced Bcl-2 expression while increasing p21^WAF-1 levels. This dual action led to enhanced apoptosis and cell cycle arrest, indicating a potential therapeutic application in leukemia treatment .
Case Study 2: Antiviral Efficacy
Another investigation assessed the antiviral efficacy of isoxazole derivatives against Marburg virus. The lead compound exhibited an IC50 value of 30 μM, demonstrating effective inhibition of viral entry into human cells. Structural modifications were analyzed to optimize potency, highlighting the critical role of specific substituents in enhancing biological activity .
Q & A
Q. What are the standard synthetic routes for preparing 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Coupling Reactions : Amide bond formation between isoxazole-5-carboxylic acid derivatives and substituted anilines under activating agents like EDCI or HATU .
- Functional Group Introduction : Benzyloxy groups are introduced via nucleophilic substitution or protective group strategies (e.g., benzyl bromide under basic conditions) .
- Purification : Column chromatography or recrystallization ensures high purity, with yields optimized by controlling reaction time and temperature .
Q. What spectroscopic methods are used to characterize this compound?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., trifluoromethyl peaks at ~δ 120–125 ppm in C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] ion matching calculated mass) .
- Infrared (IR) Spectroscopy : Confirms functional groups like amide C=O stretches (~1650–1700 cm) .
Q. What safety protocols are critical when handling this compound in the lab?
Key precautions include:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers, away from ignition sources, at 2–8°C for stability .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly in targeting specific pathways?
Methodologies include:
- In Vitro Assays : Mitochondrial isolation from mouse liver followed by Ca uptake assays to study metabolic modulation .
- Cell-Based Studies : Dose-response curves in cancer cell lines (e.g., IC determination via MTT assays) .
- Target Validation : siRNA knockdown or CRISPR-Cas9 to confirm pathway specificity .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
SAR studies involve:
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
- Bioisosteric Replacement : Swapping trifluoromethyl groups with halogens or methoxy groups to assess potency changes .
- Pharmacophore Mapping : Identifying critical moieties (e.g., benzyloxy vs. furan substitutions) using 3D-QSAR models .
Q. How should researchers address contradictions in experimental data, such as conflicting bioactivity results?
Contradictions arise from variables like:
- Compound Solubility : Use DMSO stock solutions standardized to ≤0.1% final concentration to avoid solvent interference .
- Assay Conditions : Validate pH, temperature, and incubation time across replicates (e.g., mitochondrial assays at 25°C vs. 37°C) .
- Batch Variability : Characterize purity via HPLC (>95%) and confirm lot-to-lot consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
